[6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone [6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 488745-28-4
VCID: VC21481112
InChI: InChI=1S/C26H23F3N2O3S/c27-26(28,29)16-7-19(25-8-12-3-13(9-25)5-14(4-12)10-25)31-24-20(16)21(30)23(35-24)22(32)15-1-2-17-18(6-15)34-11-33-17/h1-2,6-7,12-14H,3-5,8-11,30H2
SMILES: C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C(=C4)C(F)(F)F)C(=C(S5)C(=O)C6=CC7=C(C=C6)OCO7)N
Molecular Formula: C26H23F3N2O3S
Molecular Weight: 500.5g/mol

[6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone

CAS No.: 488745-28-4

Cat. No.: VC21481112

Molecular Formula: C26H23F3N2O3S

Molecular Weight: 500.5g/mol

* For research use only. Not for human or veterinary use.

[6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone - 488745-28-4

Specification

CAS No. 488745-28-4
Molecular Formula C26H23F3N2O3S
Molecular Weight 500.5g/mol
IUPAC Name [6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Standard InChI InChI=1S/C26H23F3N2O3S/c27-26(28,29)16-7-19(25-8-12-3-13(9-25)5-14(4-12)10-25)31-24-20(16)21(30)23(35-24)22(32)15-1-2-17-18(6-15)34-11-33-17/h1-2,6-7,12-14H,3-5,8-11,30H2
Standard InChI Key PFCKUQBDVNLQJE-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C(=C4)C(F)(F)F)C(=C(S5)C(=O)C6=CC7=C(C=C6)OCO7)N
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C(=C4)C(F)(F)F)C(=C(S5)C(=O)C6=CC7=C(C=C6)OCO7)N

Introduction

The compound “[6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone” is a synthetic organic molecule with potential applications in pharmaceutical and chemical research. Its structural complexity and functional groups suggest it may have significant biological activity. This article delves into its molecular properties, synthesis pathways, and potential applications.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thieno[2,3-b]Pyridine Core: Starting with thiophene derivatives, cyclization reactions are employed to generate the thienopyridine scaffold.

  • Introduction of the Adamantane Group: The adamantane moiety is introduced via alkylation or coupling reactions.

  • Functionalization with Trifluoromethyl Group: Electrophilic fluorination or trifluoromethylation reagents are used to attach the CF₃ group.

  • Coupling with Benzodioxole Derivative: The final step involves coupling the thienopyridine core with a benzodioxole-based ketone through condensation or cross-coupling reactions.

Research Findings

Studies on related compounds provide insights into possible activities:

  • Molecular Docking Studies: Computational models predict strong binding affinities to enzyme active sites due to the hydrophobic interactions of the adamantane group and hydrogen bonding from the amino group .

  • Spectroscopic Analysis: Characterization using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry confirms its structure and purity .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis requires optimization for scalability.

  • Limited Biological Data: Comprehensive in vitro and in vivo studies are needed to confirm pharmacological activities.

  • Structure Optimization: Modifications to improve solubility and reduce toxicity could enhance its drug-like properties.

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